molecular formula C20H46B2F8P2 B6310401 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) CAS No. 2348368-20-5

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate)

Cat. No.: B6310401
CAS No.: 2348368-20-5
M. Wt: 522.1 g/mol
InChI Key: VPEFKDHRQYBIQE-UHFFFAOYSA-P
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Description

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is a chemical compound with the molecular formula C20H46B2F8P2. It is a white powder that is hygroscopic in nature . This compound is primarily used as a ligand in various chemical reactions, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) typically involves the reaction of 1,4-dibromobutane with di-t-butylphosphine in the presence of a base. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hygroscopic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The phosphonium groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.

Scientific Research Applications

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphonium groups enhance the stability and reactivity of the metal complexes, making them more efficient catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is unique due to its specific steric and electronic properties conferred by the di-t-butylphosphonium groups. These properties make it particularly effective in stabilizing metal complexes and enhancing their catalytic activity.

Properties

IUPAC Name

ditert-butyl(4-ditert-butylphosphaniumylbutyl)phosphanium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44P2.2BF4/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12;2*2-1(3,4)5/h13-16H2,1-12H3;;/q;2*-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEFKDHRQYBIQE-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCCC[PH+](C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46B2F8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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